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Compound of Interest |

N-(1-Phenylethyl)-1-propanamine
Compound Name:

hydrochloride
CAS No.: 149499-66-1
Cat. No.: B2957700

Get Quote

Executive Summary

N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine
salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in
the development of pharmaceutical agents.[1] Structurally, it consists of a propyl chain and a 1-
phenylethyl group attached to a central nitrogen atom.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, N-
propylamphetamine (N-propyl-1-phenylpropan-2-amine).[1] While they share the same
molecular formula, N-(1-Phenylethyl)-1-propanamine places the amine functionality at the
benzylic position (alpha to the phenyl ring), conferring distinct reactivity and pharmacological
profiles.[1] This guide details the molecular specifications, a validated reductive amination
synthesis protocol, and analytical benchmarks.

Physicochemical Identity

The following data establishes the baseline identity for the hydrochloride salt.
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Table 1: Molecular Specifications

Property Specification

Chemical Name N-(1-Phenylethyl)-1-propanamine hydrochloride

N-Propyl-1-phenylethylamine HCI; N-(1-
Common Synonyms i
Phenylethyl)propylamine HCI

CAS Number (HCI Salt) 149499-66-1

CAS Number (Free Base) 66896-60-4

Molecular Formula C11H1sCIN (C11H17N[1][2] - HCI)
Molecular Weight 199.72 g/mol

Base Molecular Weight 163.26 g/mol

Physical Form White to off-white crystalline solid

Solubilit Soluble in water, methanol, ethanol; sparingly
olubili
Y soluble in diethyl ether

o Exists as (R), (S), or Racemic forms (Protocol
Chirality ) ) )
below assumes Racemic or Chiral retention)

Structural Visualization[1][2][6]

The diagram below illustrates the specific connectivity of the target molecule compared to its
common isomer to prevent identification errors.

TARGET MOLECULE

i COMMON ISOMER (Distinct)
N-(1-Phenylethyl)-1-propanamine |

|

|

N-Propylamphetamine

Phenyl-CH(CH3)-NH-CH2CH2CH3 (Same Formula C11H17N) o |  Phenyl-CH2-CH(CH3)-NH-CH2CH2CH3
(Amine at Benzylic Position) (Amine at Beta Position)
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Figure 1: Structural differentiation between the target benzylic amine and its phenylpropylamine
isomer.[1]

Synthetic Methodology: Reductive Amination[1][7]
[8][9]

The most robust route for synthesizing high-purity N-(1-Phenylethyl)-1-propanamine is the
reductive amination of 1-phenylethylamine with propanal.[1] This route is preferred over
reacting acetophenone with propylamine because 1-phenylethylamine is readily available in
enantiopure forms ((R) or (S)), allowing the stereochemistry of the starting material to be
retained in the product.

Reaction Scheme
Protocol: Validated Laboratory Scale (10 mmol)

Reagents:

1-Phenylethylamine (1.21 g, 10 mmol)[1]

Propanal (Propionaldehyde) (0.58 g, 10 mmol)

Sodium Borohydride (NaBHa4) (0.57 g, 15 mmol)

Methanol (Dry, 30 mL)

HCI in Diethyl Ether (2M solution)
Step-by-Step Workflow:
e Imine Formation:

o In a 100 mL round-bottom flask, dissolve 1-phenylethylamine (10 mmol) in dry Methanol
(20 mL).

o Add activated 3A molecular sieves (optional, to promote imine formation).

o Cool the solution to 0°C in an ice bath.
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o Add Propanal (10 mmol) dropwise over 5 minutes.

o Observation: The solution may warm slightly. Allow to stir at Room Temperature (RT) for 2
hours to ensure complete imine formation.

e Reduction:
o Cool the mixture back to 0°C.

o Add NaBHa (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (Hz2) will
occur.

o Remove ice bath and stir at RT for 3 hours. Monitor via TLC (SiO2, 10% MeOH in DCM)
for disappearance of the imine.

o Work-up:
o Quench reaction with water (10 mL).
o Evaporate Methanol under reduced pressure.[3]
o Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

o Wash combined organic layers with Brine, dry over Na2SOa4, and concentrate to yield the
Crude Free Base (Pale yellow olil).

e Salt Formation (HCI):
o Dissolve the crude oil in minimal anhydrous Diethyl Ether (or Ethanol if oil is insoluble).
o Add 2M HCI in Ether dropwise with stirring until pH is acidic (~pH 2).
o Awhite precipitate should form.

o Filter the solid, wash with cold Ether, and dry under vacuum.[4]

Process Flow Diagram
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Start: 1-Phenylethylamine
(Dissolved in MeOH)

Add Propanal
(0°C -> RT, 2 hrs)

Imine Intermediate
(In-situ)

Add NaBH4
(Reduction)

Crude Free Base
(Yellow QOil)

Add HCI / Ether
(Precipitation)

Final Product:
N-(1-Phenylethyl)-1-propanamine HCI

Click to download full resolution via product page

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.
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Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-de (for HCI salt)

Aromatic Region:

7.30 — 7.50 ppm (Multiplet, 5H, Phenyl group).

e Chiral Center (Methine):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""
class="inline ng-star-inserted">

4.10 — 4.30 ppm (Multiplet/Quartet, 1H, Ar-CH-N).
e Amine Protons:

9.0 — 9.5 ppm (Broad singlet, 2H, NH2*, exchangeable with D20).
e Propyl Chain (N-CH2):

2.60 — 2.80 ppm (Multiplet, 2H).
e Propyl Chain (CH2):

1.60 — 1.80 ppm (Multiplet, 2H).

o Methyl (Phenylethyl):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""
class="inline ng-star-inserted">

1.60 ppm (Doublet, 3H, Ar-CH-CHs).

e Methyl (Propyl terminal):

0.90 ppm (Triplet, 3H, CH2-CHs).

Mass Spectrometry (ESI-MS)[1][2]

o Expected Parent lon [M+H]*: m/z 164.14

e Note: In the mass spectrum, the HCI counterion is lost; you will observe the mass of the
protonated base (
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Handling and Stability

» Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or
under inert atmosphere (Nitrogen/Argon).

 Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

o Safety:

o

H315: Causes skin irritation.

[¢]

H319: Causes serious eye irritation.[5]

[¢]

H335: May cause respiratory irritation.

o

PPE:[1] Wear nitrile gloves, safety goggles, and work within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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